molecular formula C5H11NO5 B14125797 (3-Methyloxetan-3-yl)methanol;nitric acid CAS No. 84051-81-0

(3-Methyloxetan-3-yl)methanol;nitric acid

Katalognummer: B14125797
CAS-Nummer: 84051-81-0
Molekulargewicht: 165.14 g/mol
InChI-Schlüssel: RHPCGMUWYDDVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methyloxetan-3-yl)methanol;nitric acid is a compound with the CAS number 84051-81-0. It is a combination of (3-Methyloxetan-3-yl)methanol and nitric acid, which are both significant in various chemical processes. This compound is known for its unique structure and properties, making it valuable in different scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with methanol under controlled conditions. The addition of nitric acid to this compound can be achieved through nitration reactions, where nitric acid acts as a nitrating agent. The reaction conditions often include maintaining a low temperature and using a solvent like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of (3-Methyloxetan-3-yl)methanol;nitric acid involves large-scale nitration processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyloxetan-3-yl)methanol;nitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

(3-Methyloxetan-3-yl)methanol;nitric acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Methyloxetan-3-yl)methanol;nitric acid involves its interaction with molecular targets through nitration and oxidation processes. The nitro group can participate in various biochemical pathways, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

84051-81-0

Molekularformel

C5H11NO5

Molekulargewicht

165.14 g/mol

IUPAC-Name

(3-methyloxetan-3-yl)methanol;nitric acid

InChI

InChI=1S/C5H10O2.HNO3/c1-5(2-6)3-7-4-5;2-1(3)4/h6H,2-4H2,1H3;(H,2,3,4)

InChI-Schlüssel

RHPCGMUWYDDVCF-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)CO.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.